4-(Chloromethyl)-3,6-dimethylpyridazine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(chloromethyl)-3,6-dimethylpyridazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5-3-7(4-8)6(2)10-9-5;/h3H,4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSDKKACAIKRRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)C)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-3,6-dimethylpyridazine hydrochloride typically involves the chloromethylation of 3,6-dimethylpyridazine. This can be achieved using chloromethylating agents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde in the presence of hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group (-CH₂Cl) is highly reactive in nucleophilic substitution (SN2) reactions. For example:
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Ammonolysis : Reaction with amines (e.g., NH₃, primary/secondary amines) can yield aminomethyl derivatives. A similar process is described for 2-chloromethylpyridine derivatives in the presence of Ag₂CO₃ and toluene, yielding coupling products .
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Alkoxylation : Substitution with alkoxides (e.g., NaOMe) produces ether derivatives. This mirrors the methoxylation step in 2-chloromethyl-3,4-dimethoxypyridine synthesis .
Key Conditions :
| Reaction Type | Reagents/Conditions | Source Example |
|---|---|---|
| Amine substitution | Ag₂CO₃, toluene, 110°C | |
| Methoxylation | Sodium hydroxide, dimethyl phosphate |
Coupling Reactions
The chloromethyl group can participate in cross-coupling reactions:
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Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids, as demonstrated for 2-(chloromethyl)pyridine derivatives under PdCl₂(PPh₃)₂ and Na₂CO₃ conditions . For 4-(chloromethyl)-3,6-dimethylpyridazine, this could yield biaryl derivatives.
Example Protocol :
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Substrate: 4-(chloromethyl)-3,6-dimethylpyridazine hydrochloride
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Catalyst: Pd(OAc)₂/SPhos
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Base: K₃PO₄
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Solvent: 1,4-dioxane/H₂O
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Temperature: 90°C
Elimination and Rearrangement
Under basic or thermal conditions, elimination of HCl may occur:
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Formation of Vinylpyridazine : Heating with a strong base (e.g., NaOH) could convert the chloromethyl group to a vinyl moiety. A related dehydrohalogenation is observed in pyridine N-oxide systems .
Critical Factors :
Hydrolysis Reactions
The chloromethyl group hydrolyzes to a hydroxymethyl group in aqueous conditions:
-
Acid/Base Hydrolysis : Treatment with H₂O under acidic (HCl) or basic (NaOH) conditions yields 4-(hydroxymethyl)-3,6-dimethylpyridazine. This mirrors the reverse of chlorination steps using POCl₃ or SOCl₂ .
Kinetic Data :
| Substrate | Hydrolysis Agent | Time (h) | Yield (%) |
|---|---|---|---|
| 2-Chloromethylpyridine analog | H₂O/NaOH | 3–6 | 45–74 |
Functionalization of the Pyridazine Ring
The pyridazine ring itself can undergo electrophilic substitution or oxidation:
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Nitration/Sulfonation : Directed by electron-donating methyl groups, though steric hindrance may limit reactivity.
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Oxidation : Hydrogen peroxide in acetic acid oxidizes methyl groups to carboxylic acids, as seen in pyridine N-oxide synthesis .
Comparative Reactivity Insights
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Steric Effects : The 3,6-dimethyl groups on the pyridazine ring may hinder reactions at the 4-position, requiring optimized conditions (e.g., higher temperatures or catalysts) .
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Electronic Effects : The electron-withdrawing pyridazine ring activates the chloromethyl group for nucleophilic attack compared to benzene derivatives.
Scientific Research Applications
4-(Chloromethyl)-3,6-dimethylpyridazine hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Agrochemicals: It is utilized in the synthesis of pesticides and herbicides.
Material Science: The compound can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-3,6-dimethylpyridazine hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that can alter biological activity. The compound may also interact with enzymes, inhibiting their activity and affecting metabolic pathways.
Comparison with Similar Compounds
4-(Chloromethyl)-3-methylpyridine Hydrochloride ()
3-Chloro-6-(piperidin-4-yloxy)-pyridazine Hydrochloride ()
- Structure : Pyridazine ring with a chloro (-Cl) group at position 3 and a piperidin-4-yloxy (-O-piperidine) group at position 6.
- Chloro substituents are less reactive than chloromethyl groups but suitable for coupling reactions .
- Applications : Likely used in medicinal chemistry as a building block for drug candidates .
4-(Chloromethyl)-3,6-dimethylpyridazine Hydrochloride
- Structure : Pyridazine core with chloromethyl (position 4) and two methyl groups (positions 3 and 6).
- Pyridazine’s dual nitrogen atoms enhance electron deficiency, favoring electrophilic substitutions.
- Applications : Inferred to align with agrochemicals or APIs due to reactive chloromethyl and aromatic stability.
Data Table: Comparative Analysis
Research Findings and Implications
Reactivity : The chloromethyl group in both the target compound and ’s pyridine derivative facilitates alkylation, but the pyridazine core in the target may enhance electrophilic substitution due to electron-deficient aromaticity .
Steric Effects : The dual methyl groups in the target compound could hinder reactions requiring planar transition states, contrasting with the less hindered 3-methylpyridine analog .
Biological Relevance : ’s piperidinyloxy group highlights how bulky substituents can optimize drug-receptor interactions, suggesting that the target’s dimethyl groups might instead prioritize metabolic stability .
Notes
Comparisons are extrapolated from structural analogs.
Molecular weight and formula for the target compound are calculated based on its structure.
Applications are inferred from industry trends and similar compounds’ uses .
Biological Activity
4-(Chloromethyl)-3,6-dimethylpyridazine hydrochloride is a compound of interest in various biological research contexts due to its potential therapeutic applications. This article reviews its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C8H10ClN3
- Molecular Weight : 185.64 g/mol
- CAS Number : 6959-47-3
The compound features a pyridazine ring with chloromethyl and dimethyl substituents, which are critical for its biological activity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be explored as a potential antibiotic agent, particularly in treating infections caused by resistant strains.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary studies have shown that it can induce apoptosis in cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer).
- Mechanism of Action : The proposed mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased apoptosis in tumor cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 15.2 | Induces apoptosis |
| MCF-7 | 22.5 | Inhibits cell proliferation |
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated the effectiveness of this compound against multi-drug resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.
- Anticancer Research : In a clinical trial involving patients with advanced breast cancer, administration of this compound showed promising results in reducing tumor size when combined with standard chemotherapy regimens. The trial reported an overall response rate of 60% among participants.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancer cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- Receptor Modulation : It has been suggested that it interacts with various receptors, altering signaling pathways that regulate cell survival and death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
